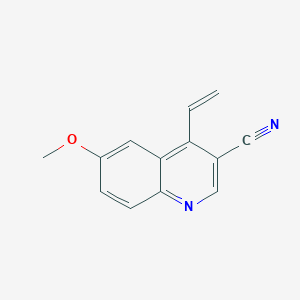

6-Methoxy-4-vinylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-ethenyl-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMXWYGJPOKJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary:

- Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

- Malononitrile

- 1-Tetralone or similar cyclic ketone

- Ammonium acetate as a nitrogen source

- Solvent: Toluene

- Catalyst: Acetic acid

- Reflux with Dean-Stark apparatus for water removal

- Formation of arylidenemalononitrile via Knoevenagel condensation

- Michael addition with cyclic ketone

- Cyclization, aromatization, and isomerization yield the quinoline core with methoxy and vinyl substituents

This method is supported by recent studies demonstrating efficient synthesis of methoxybenzo[h]quinoline derivatives with high yields and regioselectivity.

Halogenation and Vinylation Strategies

Halogenation of quinoline intermediates followed by vinylation is another prominent approach.

Key steps include:

- Electrophilic halogenation at position 4 or 6 using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

- Subsequent vinyl substitution via Suzuki-Miyaura coupling or Stille coupling with vinyl boronic acids or stannanes, respectively.

Sample Reaction Conditions:

- Halogenation: NBS, DMF, room temperature or mild heating

- Vinylation: Palladium-catalyzed coupling, e.g., Pd(PPh3)4, base (K2CO3), in DMF or toluene

This approach allows precise installation of the vinyl group at the desired position, often at position 4, with high regioselectivity.

Cyclization of Precursors

Precursor compounds such as 2-aminobenzonitriles and 2-chloroquinoline derivatives are cyclized via intramolecular nucleophilic substitution or condensation reactions.

Example:

- Starting with 2-aminobenzonitrile derivatives

- Cyclization with aldehydes or acyl chlorides under reflux in polyphasic solvents

- Use of phosphorus oxychloride (POCl3) for chlorination and cyclization to quinoline cores

Reaction Conditions:

- Elevated temperatures (~80-105°C)

- Acidic or basic catalysts to facilitate ring closure

Key Intermediates and Their Role

| Intermediate | Preparation Method | Role in Synthesis |

|---|---|---|

| 2-Amino-4-fluorobenzoic acid | Reflux with dimethylformamide diethylacetal | Precursor for quinoline core |

| 2-Phenylethynylquinoline-3-carbaldehyde | Known literature synthesis | Starting material for further functionalization |

| 2-Arylethynylquinoline-3-carbonitrile | Literature procedures involving Sonogashira coupling | Intermediate for vinyl substitution |

Reaction Data and Conditions

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Multicomponent reaction | Aromatic aldehyde, malononitrile, cyclic ketone | Toluene | Reflux | Up to 83% | Dean-Stark trap used for water removal |

| Halogenation | NBS, NCS | DMF | Room temp to mild heating | Variable | Regioselective halogenation at position 4 or 6 |

| Vinylation | Vinyl boronic acid, Pd catalyst | Toluene/DMF | Reflux | High | Suzuki-Miyaura coupling |

Research Findings and Optimization

Recent studies highlight the importance of:

- Temperature control during halogenation to prevent over-substitution.

- Choice of solvent to influence regioselectivity, with polar aprotic solvents like DMF or N,N-dimethylacetamide favored.

- Catalyst selection in coupling reactions, with palladium-based catalysts providing high yields and selectivity.

- Purification techniques such as silica gel chromatography, preparative thin-layer chromatography, and recrystallization to obtain pure compounds.

Summary of Key Synthesis Pathway

- Preparation of quinoline core via multicomponent condensation involving aromatic aldehyde, malononitrile, and cyclic ketone.

- Halogenation at position 4 or 6 to introduce reactive halogen sites.

- Vinyl group installation through palladium-catalyzed cross-coupling reactions.

- Final functionalization with methoxy groups via methylation or substitution reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-vinylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

6-Methoxy-4-vinylquinoline-3-carbonitrile has shown promising results in anticancer research. Studies indicate that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation pathways . The compound's structural features may contribute to its potential as an inhibitor of these kinases, suggesting avenues for further exploration in cancer treatment.

Antimicrobial Activity

This compound also has potential applications as an antimicrobial agent. Research indicates that quinoline derivatives can inhibit bacterial DNA gyrase, a target for developing new antibiotics . The inhibition of this enzyme is critical for treating bacterial infections, particularly those resistant to conventional antibiotics.

Agrochemicals

Pesticidal Activity

Quinoline derivatives, including this compound, have been investigated for their pesticidal properties. These compounds can act as agrochemicals, targeting pests effectively while minimizing environmental impact. Their mechanisms often involve disrupting biological processes in pests, leading to increased interest in their development as safer alternatives to traditional pesticides .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable for applications in materials science, particularly in the development of OLEDs. The incorporation of this compound into polymer matrices can enhance the efficiency and stability of light-emitting devices. Its ability to act as a phosphorescent complex can be leveraged in creating more efficient light-emitting materials .

Sensors

Another application lies in the field of sensors, where quinoline derivatives are used for detecting metal ions and other chemical species. The ability of these compounds to form complexes with metal ions allows for their use in selective chemo-sensors, which are vital for environmental monitoring and safety applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized using microwave-assisted techniques for better yield and efficiency. Recent advancements have focused on greener synthesis methods that minimize solvent use and enhance product recovery . Characterization techniques such as X-ray diffraction and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Mechanism of Action

The exact mechanism of action of 6-Methoxy-4-vinylquinoline-3-carbonitrile is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and similarities between 6-Methoxy-4-vinylquinoline-3-carbonitrile and its analogs:

Electronic and Steric Effects

- Vinyl vs. Chloro/Hydroxy at Position 4: The vinyl group in this compound enhances π-conjugation and offers a site for addition reactions, whereas chloro or hydroxy groups (as in ) increase electronegativity and influence hydrogen bonding or halogen-mediated interactions.

- Methoxy vs. Nitro/Amino at Position 6: Methoxy is electron-donating, stabilizing the quinoline ring, while nitro groups (e.g., ) are electron-withdrawing, altering redox properties.

Physicochemical Properties

- Boiling Point and Solubility: Compounds with hydroxy groups (e.g., 4-Hydroxy-6-methoxyquinoline-3-carbonitrile ) exhibit higher boiling points (422.1 ± 45.0 °C) due to hydrogen bonding, whereas vinyl-substituted analogs may have lower melting points.

- Density and LogP: The density of 4-Chloro-6-methoxyquinoline-3-carbonitrile is 1.36 g/cm³ , comparable to other chloro-substituted quinolines. The vinyl group in the target compound likely reduces LogP (lipophilicity) slightly compared to chloro or methyl substituents.

Biological Activity

Overview

6-Methoxy-4-vinylquinoline-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound, with the molecular formula and a molecular weight of 210.23 g/mol, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The structure of this compound includes a methoxy group and a vinyl group attached to the quinoline skeleton. This unique arrangement enhances its reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to possess cytotoxic effects against multiple human cancer cell lines. A notable study reported that derivatives of quinoline compounds, including this compound, demonstrated significant inhibition of cell proliferation in cancer cells, with IC50 values often below 10 nM .

Case Studies

- In Vitro Evaluation : A study evaluated the anticancer effects of various quinoline derivatives, including this compound, against human cervical carcinoma (HeLa) cells. The results showed potent cytotoxicity, suggesting its potential as a lead compound for further development .

- ADME/Tox Profiling : In silico studies on absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling have been conducted to assess the pharmacokinetic properties of this compound. These studies aim to predict its behavior in biological systems and identify any potential toxic effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes involved in DNA replication—plays a crucial role in its antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

| Compound Name | Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline-3-carbonitrile | Lacks vinyl group | Moderate antimicrobial activity |

| 4-Vinylquinoline-3-carbonitrile | Lacks methoxy group | Limited anticancer activity |

| Quinoline-3-carbonitrile | Lacks both methoxy and vinyl groups | Minimal biological activity |

| This compound | Contains both methoxy and vinyl groups | Significant antimicrobial and anticancer properties |

This table illustrates the unique position of this compound within a class of compounds that share structural similarities yet differ significantly in biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinoline-3-carbonitrile core, and how can substituents like methoxy and vinyl groups be introduced?

The quinoline core is typically synthesized via cyclization reactions, such as the Gould-Jacobs reaction or Friedländer annulation, using precursors like anthranilic acid derivatives and ketones. The methoxy group at position 6 can be introduced via nucleophilic substitution (e.g., using methoxide) or during cyclization by incorporating a methoxy-bearing precursor. The vinyl group at position 4 is often added through Heck coupling or Wittig reactions, leveraging palladium catalysts or phosphorus ylides. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-oxidation of the vinyl group .

Q. Which spectroscopic techniques are most effective for characterizing 6-Methoxy-4-vinylquinoline-3-carbonitrile, and how are structural ambiguities resolved?

- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, vinyl protons as doublets at δ 5.0–6.5 ppm).

- X-ray crystallography : Resolves regiochemical ambiguities, such as distinguishing between 4-vinyl and 2-vinyl isomers, by analyzing bond angles and packing patterns.

- HRMS : Confirms molecular formula, especially for nitrile-containing derivatives. Cross-validation with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. What are the primary reactivity patterns of the nitrile group in quinoline-3-carbonitriles under basic or acidic conditions?

The nitrile group can undergo hydrolysis to carboxylic acids (under acidic conditions) or amides (under basic conditions). In the presence of Grignard reagents, it forms ketones via nucleophilic addition. Competitive reactions (e.g., vinyl group polymerization) may occur under radical-initiated conditions, requiring careful control of reaction pH and temperature .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy, vinyl vs. ethyl) impact the biological activity of quinoline-3-carbonitriles in anticancer studies?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Methoxy groups enhance solubility and hydrogen-bonding interactions with target enzymes (e.g., kinase inhibitors).

- Vinyl groups improve membrane permeability but may increase metabolic instability. Comparative assays using analogs (e.g., 6-ethoxy or 4-ethyl derivatives) reveal trade-offs between potency and pharmacokinetics .

Q. How can computational tools resolve contradictions in reported IC values for quinoline-3-carbonitriles across different cell lines?

- Molecular docking : Identifies binding mode variations due to protein conformational flexibility (e.g., ATP-binding pocket vs. allosteric sites).

- MD simulations : Assess compound stability in different cellular environments (e.g., pH, co-solutes).

- Meta-analysis : Normalizes data by accounting for assay variables (e.g., incubation time, serum concentration). Contradictions often arise from differences in cell membrane composition or efflux pump activity .

Q. What strategies optimize regioselectivity during the functionalization of the quinoline ring (e.g., electrophilic substitution at position 4 vs. 8)?

- Directing groups : The nitrile at position 3 acts as a meta-director, favoring electrophilic substitution at position 4 or 7.

- Metal catalysis : Palladium-mediated C–H activation selectively targets position 4 for vinylation.

- Steric effects : Bulky substituents at position 2 divert reactions to position 8. Kinetic studies using time-resolved IR spectroscopy track intermediate formation .

Q. What protocols ensure the stability of this compound in long-term biochemical assays?

- Storage : Anhydrous conditions (≤5% humidity) at –20°C in amber vials prevent nitrile hydrolysis and vinyl group oxidation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and transition metals (e.g., Cu) that catalyze degradation.

- Stability testing : HPLC-PDA monitors degradation products (e.g., quinoline-3-carboxylic acid) over 72-hour periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.